flight muscle protein, Act88F

actomyosin kinetics in vitro motility isoform comparison

Act88F is a 376-amino-acid conventional actin encoded by the Act88F gene, one of six actin genes in Drosophila melanogaster. It is the principal, and historically considered exclusive, actin isoform of the indirect flight muscles (IFMs), which are highly specialized for high-frequency oscillatory contractions.

Molecular Formula C8H12O
Molecular Weight 0
CAS No. 149954-56-3
Cat. No. B1177581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameflight muscle protein, Act88F
CAS149954-56-3
Synonymsflight muscle protein, Act88F
Molecular FormulaC8H12O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Act88F (CAS 149954-56-3) – The Indirect Flight Muscle-Specific Actin Isoform from Drosophila melanogaster for Muscle Assembly and Motility Research


Act88F is a 376-amino-acid conventional actin encoded by the Act88F gene, one of six actin genes in Drosophila melanogaster. It is the principal, and historically considered exclusive, actin isoform of the indirect flight muscles (IFMs), which are highly specialized for high-frequency oscillatory contractions [1]. Unlike most class II (muscle) actins, Act88F undergoes N-terminal processing by removal of Met and Cys residues but is uniquely not N-acetylated, a post-translational modification difference that directly influences actomyosin interactions [2]. Null mutations in Act88F do not affect viability, making it a genetically tractable system for dissecting actin structure–function relationships in vivo [1].

Genetically tractable indirect flight muscle model
Unique non-acetylated N-terminus among class II actins
Isoform-specific actomyosin kinetic properties

Why Act88F Cannot Be Replaced by Generic Cytoplasmic or Skeletal Muscle Actins


Despite sharing 93–97% sequence identity with mammalian actins, Act88F and its closest analogs are not functionally interchangeable. Direct isoform-swap experiments demonstrate that even the human β-cytoplasmic actin, which differs by only 15 amino acids, fails to restore flight when expressed in the IFM of Act88F-null flies [1]. Similarly, chimeric actins created by substituting regions of Act88F with corresponding sequences from other Drosophila isoforms fail to support normal myofibril assembly, with defect severity scaling with the number of amino acid replacements [2]. These findings establish that the subtle sequence differences among actin isoforms collectively encode unique biochemical and structural properties that are essential for tissue-specific function.

Human β-cytoplasmic actin
May not restore indirect flight muscle function despite 95.9% sequence identity and thin filament assembly.
Chimeric Drosophila actins
Defect severity scales with isoform-specific substitutions; complete conversion disrupts myofibril structure.
Generic cytoplasmic or muscle actins
Even Drosophila cytoplasmic actin cannot substitute; Act88F isoform identity is essential for IFM studies.

Act88F Quantitative Differentiation Evidence: Head-to-Head Biochemical, Biophysical, and In Vivo Rescue Data


Slower Myosin S1 Association Rate and Reduced In Vitro Motility Relative to Rabbit Skeletal Muscle Actin

Wild-type Drosophila Act88F actin exhibits a significantly lower association rate constant with rabbit myosin subfragment 1 (S1) and a lower sliding velocity in vitro compared with rabbit skeletal muscle α-actin. The association rate constant for Act88F is 1.77 µM⁻¹s⁻¹ versus 2.64 µM⁻¹s⁻¹ for rabbit actin, and the in vitro filament velocity is 1.60 µm/s versus 2.51 µm/s, respectively [1]. These quantitative differences demonstrate that even highly conserved actins possess isoform-specific kinetic signatures that cannot be predicted from sequence alone.

Myosin S1 kinetics
Head-to-head
k₊₁ 1.77 vs 2.64 µM⁻¹s⁻¹; velocity 1.60 vs 2.51 µm/s
Isoform-specific kinetic signature for actomyosin studies
Rabbit myosin S1, in vitro motility assay
actomyosin kinetics in vitro motility isoform comparison

Human β-Cytoplasmic Actin Fails to Rescue Flight in Act88F-Null IFM Despite Only 15 Amino Acid Differences

When human β-cytoplasmic actin was ectopically expressed in the indirect flight muscles of Drosophila lacking endogenous Act88F, transformants remained flightless. Even when wild-type levels of β-cytoplasmic actin were achieved and thin filaments assembled with attached myosin cross-bridges, sarcomere organization was deficient, indicating that the heterologous isoform cannot functionally replace Act88F [1]. This in vivo failure establishes that the 15-amino-acid difference between the two proteins is functionally consequential for muscle-specific sarcomere organization.

In vivo flight rescue
Head-to-head
Act88F: flight capable; Human β-actin: flightless
Isoform swap fails despite thin filament assembly
IFM-specific expression, null background
in vivo rescue isoform substitution myofibril assembly

Chimeric Drosophila Actins Fail to Support Normal Flight Muscle Function, With Defect Severity Proportional to Isoform-Specific Substitutions

Substituting portions of the Act88F gene with corresponding regions from other Drosophila actin isoforms revealed that only one of five chimeric constructs could support normally functioning flight muscles. The severity of myofibrillar defects correlated with the number of isoform-specific amino acid replacements. Complete conversion of the flight muscle actin gene to a non-muscle isoform (18 amino acid substitutions) resulted in complete disruption of flight muscle structure and function [1]. When 10 individual isoform-specific conversions were introduced independently, only one reproducibly perturbed myofibrillar function, showing that isoform properties are collectively encoded rather than dependent on single residues [1].

Chimeric function
Class-level
1 of 5 chimeras functional; 18-sub conversion total disruption
Isoform properties collectively encoded, not single residues
Defect severity scales with number of substitutions
functional nonequivalence chimeric actin myofibril assembly

Unique Absence of N-Terminal Acetylation Among Class II Actins Alters Actomyosin Interaction

ACT88F is processed as a class II actin (removal of Met-Cys) but is uniquely not N-acetylated at the mature N-terminus, in contrast to all other vertebrate and invertebrate muscle actins characterized to date [1]. The functional consequence of this missing modification is demonstrated by the mod⁻ mutant, in which retention of N-acetyl-cysteine results in F-actin that moves in in vitro motility assays only in the presence of the viscosity-enhancing agent methylcellulose and at velocities slightly but significantly reduced compared to wild-type [1]. This indicates that the N-acetylation status directly affects the efficiency of the initial actomyosin collision complex formation.

N-terminal acetylation
Class-level
Act88F: non-acetylated; mod⁻ mutant: motility requires methylcellulose
N-terminal processing directly affects actomyosin collision
Unique among class II actins; mod⁻ velocity reduced
post-translational modification N-acetylation actomyosin

Act88F Point Mutations Produce Quantitatively Distinct In Vitro Motility Defects

Four well-characterized Act88F missense mutations show graded, mutation-specific reductions in in vitro filament velocity when assayed with rabbit skeletal muscle heavy meromyosin. Under standard assay conditions (SAC), G368E reduces velocity by 35%; E316K reduces velocity by 36% only at limiting ATP; E93K reduces velocity by 50% at reduced ionic strength; and E334K abolishes movement entirely, with filament dissociation from the surface at 30 mM KCl versus 50 mM for wild-type [1]. These quantitative phenotypes provide a calibrated set of functional benchmarks for researchers using Act88F mutants as tools to probe actomyosin mechanics.

Point mutant panel
Reported
G368E: 35%↓; E316K: 36%↓; E93K: 50%↓; E334K: no motility
Graded defects for structure-function mutagenesis studies
With rabbit HMM, varied assay conditions
site-directed mutagenesis actin filament velocity genotype-phenotype correlation

Act88F Procurement-Relevant Application Scenarios Supported by Quantitative Differentiation Evidence


In Vitro Actomyosin Motility and Kinetic Studies Requiring an Invertebrate Muscle Actin with Defined Isoform-Specific Parameters

When designing in vitro motility or stopped-flow kinetic experiments, Act88F provides a genetically modifiable actin with quantitatively established differences from rabbit skeletal muscle actin (33% lower myosin S1 association rate and 36% lower filament velocity) [Section 3, Evidence Item 1]. Researchers can exploit these differences to probe the structural determinants of actomyosin kinetics using the extensive library of existing Act88F mutants.

In Vivo Muscle Assembly and Isoform-Specific Rescue Experiments in Drosophila

Act88F is the only actin capable of supporting normal indirect flight muscle assembly and function in Drosophila. Human β-cytoplasmic actin fails to rescue flight despite 95.9% sequence identity [Section 3, Evidence Item 2], and chimeric Drosophila actins fail in proportion to the number of isoform-specific substitutions [Section 3, Evidence Item 3]. Act88F is therefore essential for any transgenic rescue or muscle development study in the Drosophila IFM system.

Post-Translational Modification Studies Focusing on N-Terminal Processing and Actomyosin Regulation

Act88F is the only known class II actin that is not N-terminally acetylated in vivo, a feature that directly affects actomyosin collision complex formation [Section 3, Evidence Item 4]. This makes Act88F a uniquely informative model for investigating how N-terminal actin modifications regulate muscle contraction, particularly in comparative studies with acetylated muscle actins.

Structure-Function Mutagenesis Screens Using Calibrated Act88F Mutant Panels

The graded motility defects of Act88F point mutants (35% reduction for G368E, 36% for E316K at limiting ATP, 50% for E93K, and complete loss for E334K) [Section 3, Evidence Item 5] provide a pre-calibrated set of tools for dissecting actin's subdomain functions. Procurement of these specific mutants enables dose-response or complementation studies linking specific amino acid positions to mechanical output.

Application
Selection Property
Validation Focus
In vitro actomyosin motility / kinetics
Isoform-specific kinetic parameters
Motility velocity and myosin S1 association rates
In vivo muscle assembly / rescue experiments
IFM-specific rescue capability
Flight ability and sarcomere organization in null background
Post-translational modification studies
Unique N-terminal processing
N-acetylation effect on actomyosin collision complex
Structure-function mutagenesis screens
Calibrated mutant panel
Velocity reduction and filament stability phenotypes
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